molecular formula C11H16N2O2 B8295331 2-Anilinoethylcarbamic acid ethyl ester

2-Anilinoethylcarbamic acid ethyl ester

Cat. No.: B8295331
M. Wt: 208.26 g/mol
InChI Key: QMSDKYHJBCMIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilinoethylcarbamic acid ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a carbamic acid moiety and a 2-anilinoethyl substituent. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl N-(2-anilinoethyl)carbamate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-9-8-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14)

InChI Key

QMSDKYHJBCMIQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Carbamate (Urethane)

Structure: NH₂COOCH₂CH₃ Molecular Weight: 89.1 g/mol Properties: Ethyl carbamate is a simple, unsubstituted carbamate. It is water-soluble and historically used as a hypnotic agent, though its carcinogenic properties limit therapeutic applications today. Its lack of substituents results in minimal steric hindrance, making it a model compound for studying carbamate reactivity .

Property 2-Anilinoethylcarbamic Acid Ethyl Ester (Hypothetical) Ethyl Carbamate
Molecular Weight ~265–300 g/mol* 89.1 g/mol
Substituents 2-Anilinoethyl None
Solubility Likely low (hydrophobic substituent) High (polar groups)
Pharmacological Role Potential enzyme modulation Limited due to toxicity

*Estimated based on analogs like [2-[4-(aminosulfonyl)phenyl]ethyl]carbamic acid ethyl ester (272.32 g/mol) .

N-[2-Cyano-3-(2,4-Dichloroanilino)-1-Oxoprop-2-Enyl]carbamic Acid Ethyl Ester

Structure: Contains a cyano group, dichloroanilino substituent, and α,β-unsaturated ketone. The dichloroaniline group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated pharmaceuticals .

Key Contrast: The anilinoethyl group in this compound lacks halogenation, suggesting reduced electrophilicity but possibly improved metabolic stability compared to halogenated analogs .

[2-[4-(Aminosulfonyl)Phenyl]Ethyl]carbamic Acid Ethyl Ester (Glipizide EP Impurity F)

Structure: Features a sulfonamide group and aromatic ring. Molecular Weight: 272.32 g/mol (C₁₁H₁₆N₂O₄S) Properties: The sulfonamide group increases acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing solubility in polar solvents like DMSO.

Comparison: Unlike sulfonamide-containing carbamates, this compound’s anilino group may prioritize interactions with aromatic or hydrophobic biological targets, such as kinase enzymes or membrane receptors .

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